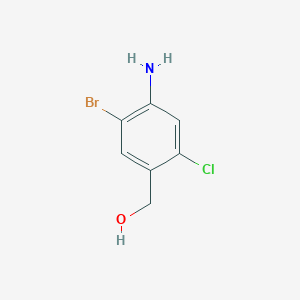

(4-Amino-5-bromo-2-chloro-phenyl)-methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

(4-amino-5-bromo-2-chlorophenyl)methanol |

InChI |

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3,10H2 |

InChI Key |

UDGGNEDYMFSLEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 5 Bromo 2 Chloro Phenyl Methanol and Analogues

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity is a critical aspect of synthesizing highly substituted aromatic compounds. The following subsections detail key strategies for achieving the desired substitution pattern on the benzyl (B1604629) alcohol scaffold.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent.

In the context of synthesizing analogues of (4-Amino-5-bromo-2-chloro-phenyl)-methanol, an amino or a protected amino group can serve as the DMG. The synthesis would begin with a suitably substituted aniline (B41778) derivative. The amino group directs the lithiation to the ortho position. Subsequent quenching of the aryllithium species with formaldehyde (B43269) (HCHO) or a synthetic equivalent introduces the hydroxymethyl group, forming the benzyl alcohol moiety. This approach ensures the precise placement of the hydroxyl group relative to the amino substituent.

Key Features of Ortho-Directed Metalation:

High Regioselectivity: The DMG ensures functionalization occurs specifically at the ortho position. wikipedia.org

Strong Bases Required: Organolithium reagents like n-butyllithium or s-butyllithium are commonly used.

Low Temperatures: Reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

| Step | Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Directed Lithiation | n-Butyllithium or s-Butyllithium | THF, -78 °C | Regioselective deprotonation ortho to the DMG |

| Quenching | Formaldehyde (gas or paraformaldehyde) | -78 °C to room temperature | Introduction of the hydroxymethyl group |

The introduction of halogen atoms at specific positions on the aromatic ring is another crucial step. The electronic properties of existing substituents heavily influence the regioselectivity of electrophilic halogenation. For the synthesis of this compound, selective bromination and chlorination of a pre-existing aminobenzyl alcohol scaffold are required.

The strong activating and ortho-, para-directing nature of the amino group and the hydroxyl group of the benzyl alcohol must be considered. To achieve the desired 2-chloro and 5-bromo substitution pattern relative to the 4-amino group, a multi-step approach is often necessary. This may involve:

Protection of the amino group: To modulate its activating effect and prevent side reactions.

Sequential Halogenation: Introducing the halogens one at a time, leveraging the directing effects of the substituents at each stage. For instance, bromination of a 4-amino-2-chlorobenzyl alcohol precursor would likely occur at the position ortho to the amino group (position 5) due to its strong activating nature.

Various halogenating agents can be employed, including N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. organic-chemistry.orgiu.edu The choice of reagent and reaction conditions can be optimized to favor the desired isomer. organic-chemistry.org Free radical halogenation at the benzylic position is also a possibility under specific conditions, such as the presence of light or heat, but electrophilic aromatic substitution is the desired pathway for ring halogenation. youtube.com

In an alternative synthetic route, the amino group can be introduced onto a pre-halogenated benzyl alcohol scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed amination reactions.

The Buchwald-Hartwig amination is a particularly powerful method for forming C-N bonds. wikipedia.orgacsgcipr.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines under relatively mild conditions. wikipedia.orgacsgcipr.org For the synthesis of this compound, this could involve the reaction of a (4,5-dibromo-2-chloro-phenyl)-methanol or a similar polyhalogenated precursor with an ammonia (B1221849) equivalent or a protected amine. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. youtube.comacs.org

Key Components of Buchwald-Hartwig Amination:

Palladium Catalyst: Pd(0) or Pd(II) precursors are commonly used.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. youtube.com

Base: A non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst.

The benzylic alcohol functionality can be generated through the reduction of a corresponding carbonyl group (aldehyde or ketone) or a carboxylic acid derivative (acid or ester). This approach is advantageous as it allows for the construction of the carbon skeleton with the desired substitution pattern prior to the final reduction step.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes and ketones to alcohols. google.com For the reduction of carboxylic acids or esters, more powerful reducing agents such as lithium aluminum hydride (LAH) are typically required. researchgate.net Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium can also be effective for the reduction of benzaldehydes. google.comgoogle.com

The choice of reducing agent must be compatible with the other functional groups present in the molecule, such as the amino and halogen substituents. For instance, care must be taken to avoid the reduction of the aryl halides under certain catalytic hydrogenation conditions.

| Reducing Agent | Precursor Functional Group | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Aldehyde, Ketone | Methanol (B129727) or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid, Ester, Aldehyde, Ketone | Anhydrous Ether or THF, Reflux |

| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Aldehyde, Ketone, Nitro (can also reduce) | Various Solvents, Pressure |

Multicomponent and Cascade Reaction Sequences for Benzyl Alcohol Derivatives

To improve synthetic efficiency, multicomponent and cascade reactions are increasingly being developed. These strategies allow for the formation of multiple bonds in a single operation, reducing the number of synthetic steps, purification procedures, and waste generation.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. organic-chemistry.orgrsc.org This reaction could be employed to introduce various substituents onto the aromatic ring of a benzyl alcohol precursor. organic-chemistry.orgrsc.orgresearchgate.netacs.org

For the synthesis of analogues of this compound, a Suzuki coupling could be used to introduce an aryl or alkyl group at a specific position by coupling a halogenated benzyl alcohol with the corresponding boronic acid. The reaction conditions can be tuned to achieve selective coupling at one halogenated site over another, based on the differing reactivities of C-Cl, C-Br, and C-I bonds.

Molybdenum-catalyzed cross-coupling of benzyl alcohols has also been reported as an alternative to traditional palladium-catalyzed methods. acs.org These reactions can tolerate functional groups that are often sensitive to low-valent transition metals. acs.org

Advantages of Cross-Coupling Reactions:

Versatility: A wide range of functional groups can be introduced.

Functional Group Tolerance: Many cross-coupling reactions are tolerant of various functional groups.

Mild Conditions: Modern catalyst systems often allow for reactions to be carried out under mild conditions.

Organocatalytic and Metal-Catalyzed Hydroxymethylation Reactions

The synthesis of this compound often involves the reduction of the corresponding aldehyde, 2-Amino-5-bromo-4-chlorobenzaldehyde. Both organocatalytic and metal-catalyzed approaches have been developed for such transformations, offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for key transformations. The direct enantioselective α-hydroxymethylation of aldehydes, a process that could be applied to analogues of the precursor aldehyde, can be achieved using α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts. organic-chemistry.orgnih.gov This method allows for the efficient synthesis of β-hydroxycarboxylic acids and related structures with high yields and excellent enantioselectivity. nih.govnih.gov The reaction mechanism typically involves the formation of an enamine intermediate between the aldehyde and the prolinol catalyst, which then reacts with a formaldehyde source. Critical variables influencing the success of this process include the catalyst structure, pH, solvent, and the purity of reactants. organic-chemistry.orgnih.gov Nonpolar solvents like toluene (B28343) have been found to yield better results than polar solvents. organic-chemistry.org

Metal-Catalyzed Approaches:

Metal-catalyzed reductions represent a more traditional and widely employed method for converting aldehydes and carboxylic acids to alcohols. For the synthesis of this compound from its aldehyde or carboxylic acid precursor, several metal-based reagents and catalysts are effective.

Chemical reducing agents such as alkali metal borohydrides (e.g., sodium borohydride, NaBH₄) and alkali aluminum hydrides (e.g., lithium aluminum hydride, LiAlH₄) are commonly used for the reduction of benzaldehydes to benzyl alcohols. google.comresearchgate.net Catalytic hydrogenation offers a cleaner alternative, utilizing catalysts such as Raney nickel, platinum, or palladium to facilitate the reduction with hydrogen gas. google.comresearchgate.net These methods are generally high-yielding and can be applied to a wide range of substituted aromatic aldehydes. For instance, the reduction of a related aldehyde using sodium borohydride can lead to a significant increase in the corresponding benzyl alcohol product. google.com

The table below summarizes and compares these synthetic methodologies.

| Methodology | Catalyst/Reagent | Typical Substrate | Key Features |

| Organocatalytic Hydroxymethylation | α,α-Diarylprolinol Trimethylsilyl Ether | Aldehydes | Metal-free; Enables high enantioselectivity; Sensitive to reaction conditions (pH, solvent). organic-chemistry.orgnih.gov |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Aldehydes, Esters, Carboxylic Acids | High yields; Broad functional group tolerance; Requires stoichiometric amounts of reagent and careful work-up. google.comresearchgate.net |

| Catalytic Hydrogenation | Raney Ni, Pt, Pd | Aldehydes, Nitro Compounds | Atom economical; Catalyst can be recycled; Often requires pressurized H₂. google.comresearchgate.net |

Green Chemistry Principles in the Synthesis of Halogenated Aminobenzyl Alcohols

The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in synthetic organic chemistry. The synthesis of halogenated aminobenzyl alcohols, including this compound, is increasingly being viewed through this lens, with a focus on reducing waste, avoiding hazardous solvents, and utilizing sustainable catalysts.

Solvent-Free and Aqueous Medium Reaction Systems

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

The development of synthetic methods in aqueous media for compounds like halogenated aminobenzyl alcohols is a significant step forward. For example, reductions of related aromatic aldehydes have been successfully performed in water-based solvent systems. A notable example is the use of a sodium borohydride/charcoal system in a mixture of water and tetrahydrofuran (B95107) (THF), which provides an efficient reduction pathway. researchgate.net The use of water as a co-solvent not only enhances safety but can also simplify product isolation. Furthermore, novel methods for halogenation, a key step in synthesizing the precursors, have been developed under acidic aqueous conditions, showcasing the potential for environmentally friendly processes that can conserve resources. chemrxiv.org

Solvent-free reactions represent another important green chemistry approach. By eliminating the solvent entirely, these reactions minimize waste and can lead to improved reaction rates and easier product purification. While specific solvent-free methods for the target compound are not extensively detailed, the principles can be applied, for instance, by using neat reactants or solid-state reactions where applicable.

Sustainable Catalysis in Amino-Halogenated Phenylmethanol Synthesis

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, recyclable, and highly efficient. This includes heterogeneous catalysts, earth-abundant metal catalysts, and metal-free photocatalysts.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful green technology. Metal-free photocatalysts, such as porous borocarbonitride (P-BCN), can drive important chemical transformations like alcohol oxidation using oxygen as the green oxidant, with water as the only byproduct. rsc.org Such tandem reactions, combining oxidation and other C-H activation steps, exemplify green and efficient synthetic strategies that could be adapted for the synthesis of complex molecules like benzazoles from alcohol precursors. rsc.org This highlights the potential for developing photocatalytic routes for the synthesis of halogenated aminobenzyl alcohols under mild, environmentally friendly conditions.

The table below outlines some green chemistry approaches relevant to the synthesis of these compounds.

| Green Approach | Method/Catalyst | Transformation | Environmental Benefits |

| Aqueous Medium | NaBH₄/Charcoal in H₂O-THF | Aldehyde Reduction | Reduces use of volatile organic solvents; Increased safety. researchgate.net |

| Sustainable Halogenation | Bromonium ion intermediate in acid | Aryl Bromination | Conserves halide equivalents; Environmentally friendly process. chemrxiv.org |

| Heterogeneous Catalysis | Pd/C, Raney Ni | Hydrogenation (e.g., Nitro/Aldehyde Reduction) | Catalyst is easily separable and recyclable; Reduces waste. researchgate.netgoogle.com |

| Metal-Free Photocatalysis | Porous Borocarbonitride (P-BCN) | Tandem Oxidation/C-H Activation | Uses visible light and O₂; Avoids toxic metals; Water is the only byproduct. rsc.org |

Mechanistic Investigations of 4 Amino 5 Bromo 2 Chloro Phenyl Methanol Reactivity

Influence of Aromatic Halogenation on Benzyl (B1604629) Alcohol Reactivity

The presence of chlorine and bromine atoms on the aromatic ring significantly modulates its electron density and susceptibility to attack. These halogen substituents, in conjunction with the powerful amino group, create a nuanced electronic environment that influences both nucleophilic and electrophilic substitution pathways.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org The mechanism proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For (4-Amino-5-bromo-2-chloro-phenyl)-methanol, the potential leaving groups are the chloro and bromo substituents. However, the aromatic ring is substituted with a strongly electron-donating amino group (-NH2), which increases the electron density of the ring, thereby deactivating it for nucleophilic attack. researchgate.net While halogens are electron-withdrawing inductively, their effect is significantly weaker than that of nitro groups, which are canonical activators for SNAr reactions. wikipedia.org The powerful donating effect of the amino group is expected to override the weak withdrawing effects of the halogens, making the aromatic ring of this compound generally unreactive towards standard SNAr conditions. For a reaction to occur, extremely harsh conditions, such as high temperatures and the use of very strong nucleophiles or bases, would likely be necessary. libretexts.orgpressbooks.pub

Under such forceful basic conditions, an alternative elimination-addition mechanism involving a highly reactive 'benzyne' intermediate could become plausible. pressbooks.pub This pathway does not require activation by EWGs but instead proceeds via proton abstraction ortho to a leaving group, followed by elimination of the halide to form the benzyne (B1209423). Subsequent nucleophilic addition to the benzyne yields the substitution product. youtube.compressbooks.pub

Table 1: Feasibility of Nucleophilic Aromatic Substitution (SNAr) on this compound

| Substituent | Position | Electronic Effect on SNAr | Overall Influence | Predicted Reactivity |

| -NH₂ | C4 | Strong Deactivation (Electron Donating) | Dominant Deactivator | Very Low |

| -Cl | C2 | Weak Activation (Electron Withdrawing) | Minor Activator | Very Low |

| -Br | C5 | Weak Activation (Electron Withdrawing) | Minor Activator | Very Low |

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. vaia.com The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho-, para- or meta-directors. libretexts.org

In this compound, the substituents present have competing and reinforcing directing effects. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. vaia.commasterorganicchemistry.com The halogen atoms (-Cl and -Br) are deactivating groups due to their strong inductive electron withdrawal, but they are also ortho-, para-directors because their lone pairs can be donated by resonance to stabilize the carbocation intermediate (arenium ion). libretexts.orglibretexts.org The hydroxymethyl group (-CH₂OH) is generally considered a weak deactivating group.

The sole available position for substitution on the ring is at C6. The directing effects of the existing groups on this position are summarized below:

Amino group (-NH₂) at C4: Strongly directs ortho to itself, thus strongly activating the C5 and C3 positions. Its influence extends to activating the entire ring.

Chloro group (-Cl) at C2: Directs ortho (C3) and para (C5) to itself.

Bromo group (-Br) at C5: Directs ortho (C4, C6) and para (C2) to itself.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Classification | Directing Influence | Target Position (C6) |

| -NH₂ | C4 | Strong Activator | Ortho, Para | Indirectly activates the ring |

| -Cl | C2 | Deactivator | Ortho, Para | No direct influence |

| -Br | C5 | Deactivator | Ortho, Para | Directs Ortho |

| -CH₂OH | C1 | Weak Deactivator | Ortho, Para | Directs Ortho |

Reaction Mechanisms Involving the Benzyl Alcohol Moiety

The hydroxymethyl group attached to the substituted benzene (B151609) ring possesses its own characteristic reactivity. As a benzylic alcohol, it is susceptible to oxidation, reduction, esterification, and etherification, with reaction rates and pathways influenced by the electronic nature of the aromatic substituents.

Oxidation: Benzylic alcohols can be oxidized to the corresponding aldehydes or carboxylic acids. The oxidation of benzyl alcohol to benzaldehyde (B42025) using reagents like pyridinium (B92312) chlorochromate (PCC) or pyrazinium dichromate (PzDC) is well-documented. asianpubs.orgrsc.org The mechanism for these chromium (VI) oxidants generally involves the formation of a chromate (B82759) ester intermediate. asianpubs.org This is followed by the rate-determining step, which is often a hydride transfer from the carbon bearing the hydroxyl group. asianpubs.orgrsc.org The reaction is typically accelerated by electron-donating groups on the aromatic ring, which stabilize the developing positive charge on the benzylic carbon in the transition state. orientjchem.org Given the presence of the strongly electron-donating amino group, this compound is expected to undergo oxidation readily under mild conditions to yield (4-Amino-5-bromo-2-chloro-phenyl)-formaldehyde.

Reduction: The hydroxyl group of benzylic alcohols can be reduced to a hydrogen atom, converting the alcohol into the corresponding methyl-substituted arene. A classic method involves the use of hydriodic acid (HI) with red phosphorus. nih.gov The mechanism consists of two main steps: an initial nucleophilic substitution of the hydroxyl group by iodide to form a benzylic iodide, followed by the reduction of the iodide with another equivalent of HI to form the alkane. nih.govresearchgate.net More modern catalytic methods, such as those using a Cp₂TiCl₂ precatalyst and a silane (B1218182) like Me(EtO)₂SiH, have also been developed for the direct deoxygenation of benzylic alcohols. rsc.orgchemrxiv.org These reactions often proceed through radical or SN1-type mechanisms involving the formation of a stabilized benzylic carbocation or radical. researchgate.net

Table 3: Predicted Products from Oxidation and Reduction of the Benzyl Alcohol Moiety

| Reaction Type | Typical Reagents | Mechanistic Feature | Expected Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Chromate ester formation | 4-Amino-5-bromo-2-chloro-benzaldehyde |

| Full Reduction | Hydriodic Acid (HI) / Red Phosphorus (P) | Benzylic iodide intermediate | 4-Amino-5-bromo-2-chloro-1-methylbenzene |

| Catalytic Reduction | Cp₂TiCl₂ / Silane | Radical or carbocation intermediate | 4-Amino-5-bromo-2-chloro-1-methylbenzene |

Esterification: As an alcohol, the hydroxymethyl group can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, a common acid-catalyzed method, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. For benzylic alcohols, this reaction is generally efficient. researchgate.net The rate can be influenced by steric hindrance around the alcohol; however, as a primary alcohol, the hydroxymethyl group of the title compound is not significantly hindered. researchgate.netresearchgate.net

Etherification: The formation of ethers from the benzyl alcohol can be achieved through several pathways. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard route. Alternatively, catalytic dehydrative etherification offers a greener approach, producing water as the only byproduct. mun.ca Catalysts such as Pd(CH₃CN)₂Cl₂ or iron(III) chloride have been used to promote the self-condensation of benzyl alcohols to form dibenzyl ethers or their cross-etherification with other alcohols. mun.canih.gov These reactions often proceed via the formation of a stabilized benzylic carbocation intermediate. The rate of such SN1-type etherifications is enhanced by electron-donating groups on the ring but can be slowed by electron-withdrawing groups. organic-chemistry.orgresearchgate.net Given the mixed electronic nature of the substituents on this compound, its reactivity in catalytic etherification would depend on the specific conditions employed.

Deoxygenation is the complete removal of the hydroxyl group, replacing it with a hydrogen atom. This transformation is crucial in organic synthesis for removing functionality. Beyond the classical reduction methods mentioned previously (e.g., HI/P), several other protocols for the deoxygenation of benzylic alcohols have been developed.

One prominent strategy involves catalysis with a solid acid, such as tin(IV) ion-exchanged montmorillonite, using triethylsilane as the hydride source. researchgate.net This reaction is proposed to proceed via an SN1-type mechanism, where the acid catalyst facilitates the departure of the hydroxyl group to form a stable benzylic carbenium ion, which is then trapped by a hydride from the silane. researchgate.net

Another modern approach is visible light photoredox catalysis. beilstein-journals.org In this method, the alcohol is first converted into a suitable ester derivative, such as a 3,5-bis(trifluoromethyl)benzoate. Upon irradiation in the presence of a photocatalyst and a reductant, the ester undergoes a single-electron reduction to form a radical anion, which then fragments to cleave the C-O bond, generating a benzylic radical. This radical subsequently abstracts a hydrogen atom to yield the final deoxygenated product. beilstein-journals.org Given the stability of the corresponding benzylic radical/cation, this compound would be a suitable substrate for these advanced deoxygenation methods.

Reactivity of the Aryl Amine Functionality

The primary amino group attached to the benzene ring is a key site of reactivity in this compound. Its nucleophilic character drives a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Amine-Directed Transformations (e.g., acylation, alkylation)

The lone pair of electrons on the nitrogen atom of the aryl amine makes it susceptible to attack by electrophiles, leading to acylation and alkylation reactions.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides results in the formation of an amide linkage. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, acylation with acetyl chloride would yield N-(5-bromo-2-chloro-4-(hydroxymethyl)phenyl)acetamide. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

In some cases, chemoselective O-acylation of the hydroxyl group in amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus protected from acylation. nih.gov However, direct acylation of the amino group is a more common transformation for anilines.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(5-bromo-2-chloro-4-(hydroxymethyl)phenyl)acetamide | Base (e.g., pyridine, triethylamine) |

| Acetic anhydride | N-(5-bromo-2-chloro-4-(hydroxymethyl)phenyl)acetamide | Base or acid catalyst |

| Benzoyl chloride | N-(5-bromo-2-chloro-4-(hydroxymethyl)phenyl)benzamide | Base (e.g., pyridine, triethylamine) |

Alkylation: The amino group can also undergo alkylation, although this reaction can be more challenging to control than acylation, with the potential for polyalkylation. The reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The use of specific catalytic systems, such as palladium/norbornene, can direct the arylation to specific positions on the aromatic ring, demonstrating the directing effect of the amine group. nih.gov

| Alkylating Agent | Product (Mono-alkylation) | Reaction Conditions |

| Methyl iodide | (5-Bromo-2-chloro-4-(methylamino)phenyl)methanol | Base (e.g., K2CO3) |

| Benzyl bromide | (4-(Benzylamino)-5-bromo-2-chlorophenyl)methanol | Base (e.g., Na2CO3) |

Involvement in Cyclization or Condensation Reactions

The amino group of this compound is a crucial participant in cyclization and condensation reactions, leading to the formation of various heterocyclic systems. These reactions often involve the initial formation of an imine or an amide, followed by an intramolecular ring-closing step.

One important class of reactions is the synthesis of quinazolines. 2-Aminobenzyl alcohols are valuable precursors for the synthesis of quinazolines through dehydrogenative cyclization with nitriles or amides, often catalyzed by transition metals like cobalt or iron. nih.govorganic-chemistry.org In the context of the target molecule, it could potentially react with a nitrile (R-CN) in the presence of a suitable catalyst to form a substituted quinazoline.

Another relevant transformation is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.org While the target molecule is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned, particularly after modification of the benzylic alcohol.

Furthermore, the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides, provides a pathway to dihydroisoquinolines. wikipedia.org An N-acylated derivative of this compound could potentially undergo an intramolecular electrophilic aromatic substitution to form a heterocyclic ring, although the electronic nature of the substituted ring would significantly influence the feasibility of this reaction.

| Reaction Type | Potential Reactant(s) | Potential Product |

| Quinazoline Synthesis | Nitrile (R-CN) | Substituted Quinazoline |

| Pictet-Spengler type | Aldehyde/Ketone (after modification) | Tetrahydroisoquinoline derivative |

| Bischler-Napieralski type | N-Acyl derivative | Dihydroisoquinoline derivative |

Synergistic and Antagonistic Effects of Substituents on Reaction Profiles

The reactivity of the aromatic ring in this compound is modulated by the electronic and steric effects of the amino, bromo, and chloro substituents.

Amino Group (-NH2): The amino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. openstax.org This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance, increasing the electron density at the ortho and para positions.

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. masterorganicchemistry.com However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation formed during electrophilic attack at these positions. openstax.org

The positions of the substituents on the ring lead to a complex interplay of these effects:

Synergistic Effects: The ortho, para-directing nature of the amino group and the halogen substituents can reinforce each other. For an incoming electrophile, the positions ortho and para to the amino group are activated. The position ortho to the amino group is also meta to the chloro group and ortho to the bromo group. The position para to the amino group is occupied by the chloro substituent. Therefore, electrophilic attack is most likely to be directed to the position ortho to the amino group and meta to the bromo group (C6 position).

The steric hindrance from the substituents also plays a role in determining the regioselectivity of reactions. The bulky bromo and chloro atoms, along with the hydroxymethyl group, can sterically hinder the approach of reactants to the adjacent positions on the ring.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 5 Bromo 2 Chloro Phenyl Methanol

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula.

For (4-Amino-5-bromo-2-chloro-phenyl)-methanol, with a chemical formula of C7H7BrClNO, the expected monoisotopic mass would be calculated with high precision. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed depending on the compound's polarity and thermal stability. The resulting mass spectrum would display a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl), which would further corroborate the elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C7H7BrClNO |

| Monoisotopic Mass | 234.9399 m/z |

| Major Isotopic Peaks | M+, [M+2]+, [M+4]+ |

| Ionization Mode | ESI+, APCI+ |

Note: This table represents theoretical data. Actual experimental values may vary slightly.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene protons of the methanol (B129727) group, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the phenyl ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing halogen substituents. Signals for the methylene carbon of the methanol group would also be present.

¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atom in the amino group.

2D NMR: Techniques such as COSY (Correlated Spectroscopy) would establish proton-proton couplings, helping to assign adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, providing key data to piece together the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| CH₂OH | ~4.5 | ~60 |

| NH₂ | Variable | - |

| OH | Variable | - |

Note: These are predicted chemical shift ranges and would be solvent-dependent. Specific assignments require detailed spectral analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the primary amine, C-H stretches of the aromatic ring and methylene group, C-N stretching, and C-O stretching. The aromatic C-H out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br and C-Cl stretching vibrations, which may be weak in the IR, could be more readily observed in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1260 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: This table presents typical ranges for the indicated functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The data would confirm the substitution pattern on the aromatic ring and reveal details about the conformation of the methanol group. Furthermore, it would elucidate any hydrogen bonding networks involving the amino and hydroxyl groups, which are crucial for understanding the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A suitable reversed-phase method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be developed. A UV detector would be appropriate for this chromophoric compound. The purity would be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of any volatile impurities. Specialized detectors can provide enhanced sensitivity and selectivity.

Table 4: Representative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water Gradient | UV-Vis |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer |

Note: These are example conditions and would require optimization for the specific compound.

Computational Chemistry and Theoretical Modeling of 4 Amino 5 Bromo 2 Chloro Phenyl Methanol

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its chemical and biological activity. Conformational analysis involves identifying the stable arrangements of a molecule (conformers) and mapping the energy landscape that connects them. This is particularly important for a molecule with a flexible side chain like the methanol (B129727) group in (4-Amino-5-bromo-2-chloro-phenyl)-methanol. While techniques for performing conformational searches and calculating potential energy surfaces are common in computational chemistry, a specific conformational analysis and the resulting energy landscape for this compound have not been published. Such a study would reveal the preferred spatial orientations of the amino, bromo, chloro, and methanol substituents on the phenyl ring.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to model chemical reactions, elucidate reaction pathways, and analyze the high-energy transition states that govern reaction rates. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. A computational investigation would map out the energetic profile of a potential reaction, providing valuable mechanistic insights. However, the scientific literature does not currently contain studies that have computationally elucidated reaction pathways or performed transition state analyses specifically involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized molecule. For this compound, while the methods for such predictions are robust, published studies containing predicted NMR chemical shifts or vibrational frequencies for this specific compound are absent.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of a molecule over time, including its interactions with solvent molecules and other solutes. For this compound, MD simulations could reveal how it behaves in different solvent environments and provide a detailed picture of the intermolecular forces at play, such as hydrogen bonding and halogen bonding. This information is critical for understanding its solubility and how it might interact with other molecules in a complex system. At present, there are no published molecular dynamics simulation studies focused on this compound.

Applications of 4 Amino 5 Bromo 2 Chloro Phenyl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The structure of (4-Amino-5-bromo-2-chloro-phenyl)-methanol is well-suited for the synthesis of a variety of heterocyclic compounds. The presence of both an amino and a hydroxyl group allows for the formation of rings through intramolecular cyclization or by reacting with other bifunctional molecules. These reactions can lead to the creation of important heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

For example, the amino and hydroxyl groups can be utilized to construct nitrogen- and oxygen-containing heterocycles. The amino group can act as a nucleophile in reactions to form nitrogen-containing rings, while the hydroxyl group can participate in the formation of oxygen-containing rings. The specific reaction conditions and reagents used will determine the final heterocyclic structure.

Below is a table illustrating the potential of this compound as a precursor for various heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Benzoxazines | Reaction with an aldehyde in the presence of a suitable catalyst. | High-performance thermosetting polymers |

| Quinolines | Condensation with a carbonyl compound containing an α-methylene group. | Pharmaceuticals, dyes |

| Benzimidazoles | Reaction with a carboxylic acid or its derivative. | Anthelmintics, proton pump inhibitors |

Scaffold for the Construction of Complex Polyfunctional Organic Molecules

The distinct reactivity of the functional groups in this compound makes it an excellent scaffold for building complex organic molecules with multiple functionalities. The amino, hydroxyl, and halogen groups can be selectively modified in a stepwise manner to introduce new chemical entities and build molecular complexity.

The amino group can be acylated, alkylated, or diazotized to introduce a wide range of substituents. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of different aromatic or aliphatic groups to the phenyl ring.

The following table outlines some of the possible derivatizations of this compound to create polyfunctional molecules.

| Functional Group | Derivatization Reaction | Resulting Functionality |

| Amino Group | Acylation with an acid chloride | Amide |

| Hydroxyl Group | Oxidation with a mild oxidizing agent | Aldehyde |

| Bromo/Chloro Group | Suzuki cross-coupling with a boronic acid | Biaryl |

Intermediate in the Formation of Advanced Organic Materials

The unique combination of functional groups in this compound also makes it a valuable intermediate in the synthesis of advanced organic materials. The ability to polymerize or be incorporated into larger molecular frameworks allows for the creation of materials with tailored properties.

For instance, the amino and hydroxyl groups can be used as points for polymerization to form polyamides, polyesters, or polyurethanes. The presence of the halogen atoms provides sites for further modification of the polymer, such as through post-polymerization functionalization. This can be used to fine-tune the material's properties, such as its solubility, thermal stability, or optical and electronic characteristics. The resulting materials could find applications in areas like organic electronics, high-performance coatings, and specialty polymers.

Derivatization for Advanced Chemical Tools and Research Probes

The versatile chemical handles on this compound allow for its derivatization into sophisticated chemical tools and research probes. By selectively modifying its functional groups, fluorescent tags, biotin labels, or other reporter groups can be introduced.

For example, the amino group can be reacted with a fluorescent dye to create a fluorescent probe that can be used to study biological systems. The halogen atoms can be used to attach the molecule to a solid support for use in affinity chromatography or as a capture agent for specific proteins or other biomolecules. These derivatized molecules can serve as valuable tools for researchers in various fields, including chemical biology and diagnostics.

The table below provides examples of how this compound can be derivatized to create chemical tools.

| Desired Tool | Derivatization Strategy | Potential Application |

| Fluorescent Probe | Reaction of the amino group with a fluorophore. | Cellular imaging |

| Affinity Ligand | Immobilization onto a solid support via the halogen atoms. | Protein purification |

| Biotinylated Probe | Acylation of the amino group with a biotin derivative. | Detection of protein-protein interactions |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Derivatization

The inherent reactivity of the functional groups in (4-Amino-5-bromo-2-chloro-phenyl)-methanol—the amino, bromo, chloro, and hydroxyl moieties—presents a rich playground for the development of advanced catalytic systems. Future research will likely concentrate on achieving site-selective derivatization, a key challenge given the multiple reactive centers.

Key Research Thrusts:

Orthogonal Catalysis: A significant area of exploration will be the design of catalytic systems that can selectively target one functional group while leaving the others intact. This could involve the use of transition-metal catalysts with tailored ligand spheres that recognize the specific electronic and steric environment of each site. For instance, palladium- or copper-based catalysts could be developed for selective cross-coupling reactions at the bromo- or chloro-positions, while enzymatic or organocatalytic approaches could target the amino or hydroxyl groups.

Photoredox Catalysis: The application of visible-light photoredox catalysis offers a promising avenue for the selective functionalization of halogenated aromatic compounds. Future studies could explore the use of photocatalysts to enable novel carbon-carbon and carbon-heteroatom bond formations at the halogenated positions under mild reaction conditions.

Multi-component Reactions: Designing catalytic systems that can facilitate multi-component reactions involving this compound would be a highly efficient strategy for generating molecular complexity in a single step. For example, a catalytic cascade could be envisioned where the amino group participates in an initial condensation, followed by an intramolecular cyclization involving one of the halogen substituents.

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The adoption of flow chemistry and continuous manufacturing processes is revolutionizing the synthesis of fine chemicals and pharmaceuticals. softecks.inrsc.orgrsc.orgresearchgate.net For the synthesis and derivatization of this compound, these technologies offer significant advantages in terms of safety, efficiency, and scalability.

Anticipated Developments:

Enhanced Safety and Control: Halogenation reactions, often employed in the synthesis of precursors to the title compound, can be highly exothermic and involve hazardous reagents. softecks.inrsc.orgrsc.org Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with thermal runaways. rsc.orggoflow.at

Improved Selectivity and Yield: The precise control over stoichiometry, residence time, and temperature in flow systems can lead to improved reaction selectivity and higher yields compared to traditional batch processes. rsc.org This is particularly relevant for the selective functionalization of the multiple reactive sites in this compound.

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a continuous sequence without the need for isolation and purification of intermediates. Future research could focus on developing a continuous process for the synthesis of this compound and its subsequent derivatization, thereby reducing waste and production time.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat transfer |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and mass transfer |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials | Smaller reaction volumes, better control over exotherms, in-situ generation of reactive species |

| Scalability | Often requires re-optimization | Scalable by running for longer times or using parallel reactors |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and control |

Biocatalytic Transformations of Halogenated Aminobenzyl Alcohols

Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules under mild and environmentally benign conditions. nih.gov The application of enzymes to the synthesis and transformation of halogenated aminobenzyl alcohols like this compound is a promising area for future investigation.

Potential Biocatalytic Applications:

Enzymatic Resolution: The hydroxyl group of this compound presents an opportunity for enzymatic kinetic resolution to produce enantiomerically enriched forms of the alcohol. Lipases and esterases could be employed for the enantioselective acylation or deacylation of the racemic alcohol.

Reductase-Mediated Synthesis: The synthesis of the parent compound could be achieved through the biocatalytic reduction of a corresponding substituted benzaldehyde (B42025) or ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). mdpi.com This approach often proceeds with high enantioselectivity, providing direct access to chiral building blocks. nih.gov

Directed Evolution of Enzymes: A key research direction will be the use of directed evolution and protein engineering to tailor enzymes with improved activity, stability, and selectivity for halogenated substrates, which can sometimes be challenging for natural enzymes.

Exploration of Chiral Analogues and Enantioselective Synthesis Approaches

Chirality is a critical aspect of modern drug discovery and development. nih.gov The development of methods for the enantioselective synthesis of this compound and its chiral derivatives is a significant and largely unexplored research frontier.

Future Synthetic Strategies:

Asymmetric Reduction: The asymmetric reduction of a precursor ketone, (4-amino-5-bromo-2-chloro-phenyl)methanone, using chiral catalysts such as those based on ruthenium, rhodium, or iridium, could provide a direct route to the enantiomerically pure alcohol. organic-chemistry.orgaminer.orgorganic-chemistry.org

Chiral Ligand Development: The design of novel chiral ligands for transition metal-catalyzed reactions will be crucial for achieving high enantioselectivity in the synthesis of chiral analogues. aminer.org These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Future research could explore the use of chiral organocatalysts for the enantioselective synthesis of derivatives of this compound. organic-chemistry.org

| Enantioselective Method | Potential Precursor | Key Advantages |

| Enzymatic Resolution | Racemic this compound | Mild reaction conditions, high enantioselectivity |

| Asymmetric Reduction | (4-Amino-5-bromo-2-chloro-phenyl)methanone | Direct access to enantiopure alcohol, high atom economy |

| Chiral Auxiliary-Mediated Synthesis | A derivative of the starting material containing a removable chiral auxiliary | Predictable stereochemical outcome |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Amino-5-bromo-2-chloro-phenyl)-methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination and amination of precursor chlorinated phenylmethanol derivatives. For example, halogenation under controlled temperatures (0–5°C) with catalysts like FeCl₃ or AlCl₃ can minimize side reactions . Solvent choice (e.g., dichloromethane vs. THF) impacts selectivity; polar aprotic solvents enhance nucleophilic substitution at the para position . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the target compound from brominated byproducts .

Q. How can structural characterization of this compound be optimized using crystallography or spectroscopy?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves the stereochemistry of substituents, especially the spatial arrangement of bromo and amino groups . For NMR, deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃. ¹³C NMR peaks at δ 60–65 ppm confirm the methanol group, while ¹H NMR coupling constants (J = 8–10 Hz) indicate para-substitution patterns .

Q. What are the key stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is hygroscopic and prone to oxidation in aqueous solutions. Storage under nitrogen at –20°C in amber vials with desiccants (e.g., molecular sieves) is recommended . In organic solvents like methanol or DMSO, stability decreases at >40°C due to potential dehalogenation; periodic TLC monitoring is advised during reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, NH₂) influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, but the electron-withdrawing Cl and NH₂ groups reduce oxidative addition efficiency. Computational DFT studies (e.g., Gaussian09) show that Pd(PPh₃)₄ catalysts with bulky ligands (e.g., SPhos) improve turnover by reducing steric hindrance at the ortho position . Reaction optimization requires balancing temperature (80–100°C) and base strength (K₂CO₃ vs. Cs₂CO₃) to prevent amine group degradation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism). Microsomal stability assays (using human liver microsomes) can identify metabolic hotspots, such as oxidation of the methanol group. Structural modifications, like replacing –OH with a methyl ether, improve bioavailability without altering target binding . Parallel artificial membrane permeability assays (PAMPA) validate absorption improvements .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like tyrosine kinases. The amino group’s hydrogen-bonding capacity is critical for binding to ATP pockets, while bromine’s hydrophobic volume enhances van der Waals interactions . QSAR models highlight that Cl at position 2 reduces off-target effects compared to fluorinated analogs .

Q. What experimental phasing techniques are suitable for resolving crystallographic ambiguities in derivatives?

- Methodological Answer : For heavy-atom derivatives (e.g., selenomethionine substitution), SHELXC/D/E pipelines enable high-throughput phasing. Anomalous scattering from bromine provides sufficient contrast for phase determination at resolutions <1.8 Å . Twinning analysis (via HKL-3000) is essential for crystals with pseudo-symmetry, which is common in halogenated aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.